molecular formula C20H20N2O5 B11025373 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11025373
M. Wt: 368.4 g/mol
InChI Key: AXHFYSFRUDYSCA-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of the indene moiety through a cyclization reaction. This is followed by the introduction of the benzoxazine ring via a condensation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide stands out due to its unique combination of an indene moiety and a benzoxazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential therapeutic benefits and versatility in chemical reactions further highlight its uniqueness.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-25-17-8-11-3-5-14(13(11)9-18(17)26-2)22-20(24)12-4-6-16-15(7-12)21-19(23)10-27-16/h4,6-9,14H,3,5,10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

AXHFYSFRUDYSCA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4)OC

Origin of Product

United States

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